molecular formula C22H23N3O2 B2720448 3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide CAS No. 2034482-48-7

3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

Cat. No.: B2720448
CAS No.: 2034482-48-7
M. Wt: 361.445
InChI Key: BSUYGFABYHNYRE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a synthetic organic compound with the molecular formula C22H23N3O2 and is provided for research purposes . This compound features a propanamide linker connecting two key pharmacophoric units: a 4-methoxyphenyl group and a 2-phenylpyrimidine moiety. The strategic incorporation of these structures is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The 4-methoxyphenyl group is a common feature in many biologically active molecules. Electron-donating methoxy groups on a benzene ring have been proven to strengthen the anticancer activity of various compounds . Furthermore, the 2-phenylpyrimidine scaffold is a privileged structure in drug discovery. Pyrimidine derivatives are widely investigated for their pharmacological potential, and similar 2-polysubstituted aromatic ring-pyrimidine derivatives have been described in patent literature for their application as antineoplastic agents targeting various cancers, including leukemia, lung cancer, and breast cancer . The primary research value of this compound lies in its potential as a scaffold for anticancer research. Its molecular architecture, combining a methoxy-substituted aromatic system with a nitrogen-containing heterocycle (pyrimidine), aligns with the design of compounds that exhibit cytotoxicity against cancer cell lines. Researchers can utilize this compound as a building block or a reference standard in structure-activity relationship (SAR) studies to develop new therapeutic candidates. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-20-10-7-17(8-11-20)9-12-21(26)23-14-13-18-15-24-22(25-16-18)19-5-3-2-4-6-19/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUYGFABYHNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a reaction involving methoxybenzene and an appropriate halogenating agent.

    Synthesis of the Phenylpyrimidinyl Intermediate: The next step involves the synthesis of the 2-phenylpyrimidin-5-yl intermediate, which can be achieved through a condensation reaction between a pyrimidine derivative and a phenyl-substituted reagent.

    Coupling Reaction: The final step is the coupling of the two intermediates to form the desired product. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylpyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a propanamide scaffold with multiple derivatives, but its substituents distinguish it from others:

  • 2-Phenylpyrimidin-5-yl ethyl group : Introduces a rigid aromatic heterocycle, which may improve target affinity compared to simpler alkyl or aryl substituents (e.g., methylthioethyl groups in or pyridyl cyclopropane in ).

Physicochemical Properties

  • Compound 6 (): A 4-methoxyphenyl-containing derivative with a melting point of 131–132°C , indicating higher crystallinity than fluorophenyl analogs (e.g., Compound 5, m.p. 126–127°C ).

Functional Group Impact

  • Acetamido vs. Sulfonamido Groups : Compound 6 (acetamido) and Compound 7 (methylsulfonamido) in demonstrate that electron-withdrawing sulfonamides may lower solubility compared to acetamides, a consideration for the target compound’s design.
  • Heterocyclic Moieties : The 2-phenylpyrimidin-5-yl group in the target compound contrasts with pyridin-3-yl ( ) or furopyridine ( ) systems, which may alter π-π stacking interactions in biological targets.

Data Table: Key Comparisons

Compound Name/ID Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
Target Compound 4-Methoxyphenyl, 2-phenylpyrimidin-5-yl N/A N/A Rigid pyrimidine core
Compound 6 () 4-Methoxyphenyl, acetamido 131–132 61 High crystallinity
Compound 5 () 4-Fluorophenyl, methylsulfonamido 126–127 60 Moderate solubility
Compound in Furopyridine, pyrimidinyl cyclopropane N/A (gum) N/A Complex heterocycle
Patent Compound () Chlorophenyl, trimethoxyphenyl N/A N/A High steric bulk

Research Implications

  • Pharmacological Potential: The target compound’s pyrimidine moiety may confer kinase or protease inhibition activity, as seen in pyrimidine-based drugs. However, its efficacy relative to fluorophenyl or chlorophenyl analogs ( ) requires experimental validation.
  • Synthetic Optimization : Lessons from suggest that modifying coupling agents or protecting groups could improve yield .

Biological Activity

3-(4-methoxyphenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide, with the CAS number 2034482-48-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, with a molecular weight of 361.4 g/mol. The structure includes a methoxyphenyl group and a pyrimidine derivative, which are critical for its biological activity.

PropertyValue
CAS Number2034482-48-7
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiparasitic properties. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have shown efficacy against Toxocara canis, a nematode responsible for zoonotic infections. These compounds demonstrated a time- and concentration-dependent reduction in parasite viability, suggesting potential applications in treating parasitic infections .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on human cell lines. For example, N-(4-methoxyphenyl)pentanamide exhibited lower cytotoxicity compared to the standard anthelmintic drug albendazole, indicating a favorable safety profile for further development . The selectivity index (SI), which measures the safety margin of antiparasitic agents over human cells, was notably higher for these derivatives.

Mechanistic Insights

The mechanism by which these compounds exert their antiparasitic effects involves disruption of the mitochondrial function in parasites, leading to cell death. Studies have shown that exposure to these compounds alters mitochondrial membrane potential and induces apoptosis-like features in parasites at micromolar concentrations .

Study on N-(4-Methoxyphenyl)Pentanamide

A pivotal study evaluated N-(4-methoxyphenyl)pentanamide against Toxocara canis larvae. The results indicated that at a concentration of 50 µM:

  • 24 hours : Immobilization observed.
  • 48 hours : Significant reduction in motility.
  • 72 hours : Complete lethality was achieved.

This study underscores the potential of derivatives based on the structure of this compound as viable candidates for developing new antiparasitic therapies .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that similar compounds can effectively permeate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections caused by parasites. Predictions indicate favorable absorption and distribution characteristics, enhancing their therapeutic potential .

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